molecular formula C17H20N2O3 B5317747 N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide

N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B5317747
M. Wt: 300.35 g/mol
InChI Key: ITHAMHNJJDWORU-UHFFFAOYSA-N
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Description

N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is a synthetic organic compound belonging to the benzamide class. This compound is characterized by the presence of an ethyl group, two methoxy groups, and a pyridin-4-ylmethyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities.

Properties

IUPAC Name

N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-19(12-13-7-9-18-10-8-13)17(20)14-5-6-15(21-2)16(11-14)22-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHAMHNJJDWORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with ethylamine and pyridin-4-ylmethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3,4-dimethoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both methoxy and pyridin-4-ylmethyl groups enhances its potential for diverse applications in various fields.

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